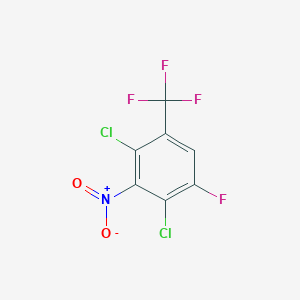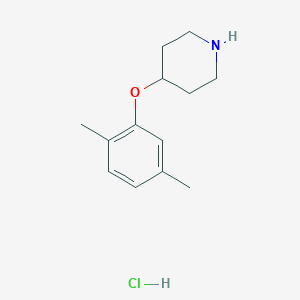
Methyl 5-chloro-3-(trifluoromethyl)picolinate
Descripción general
Descripción
“Methyl 5-chloro-3-(trifluoromethyl)picolinate” is a chemical compound with the molecular formula C8H5ClF3NO2 . It has a molecular weight of 239.58 . The IUPAC name for this compound is methyl 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 5-chloro-3-(trifluoromethyl)picolinate” is 1S/C8H5ClF3NO2/c1-15-7(14)6-5(9)2-4(3-13-6)8(10,11)12/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 5-chloro-3-(trifluoromethyl)picolinate” is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Improved Synthesis and Antitumor Applications
- Methyl 5-chloro-3-(trifluoromethyl)picolinate has been utilized in the synthesis of antitumor drugs like Sorafenib. This process demonstrates high yield and efficiency, highlighting its importance in medicinal chemistry (Yao Jian-wen, 2012).
Application in OLEDs and Organic Electronics
- In organic electronics, especially in the development of Organic Light-Emitting Diodes (OLEDs), this compound has shown significant potential. For example, a high molecule iridium complex using Methyl 5-chloro-3-(trifluoromethyl)picolinate demonstrated high quantum yield, contributing to the advancement of blue-green light-emitting devices (J. Jou et al., 2009).
Antioxidant Activity in Novel Compounds
- Research has indicated the use of Methyl 5-chloro-3-(trifluoromethyl)picolinate in the synthesis of novel compounds with antioxidant properties. This application is vital in exploring new therapeutic agents (C. Narajji et al., 2008).
Safety Analysis in Industrial Processes
- Studies have been conducted on the safety aspects of compounds related to Methyl 5-chloro-3-(trifluoromethyl)picolinate, such as 3-methyl pyridine, in industrial processes. These studies focus on understanding the flammability and explosion characteristics to enhance process safety (R. Yun et al., 2007).
Phototriggered DNA Phosphoramidate Ligation
- The compound has been used in bioconjugate chemistry, specifically in phototriggered DNA phosphoramidate ligation. This application is crucial for the study of protocellular systems and prebiotic nucleic acid synthesis (Jonathan Cape et al., 2012).
Herbicide Development
- In agricultural sciences, derivatives of Methyl 5-chloro-3-(trifluoromethyl)picolinate have been explored as potential herbicide candidates. These studies are significant for developing new and effective herbicidal agents (Zhikun Yang et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P235 (Keep cool), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
methyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-5(8(10,11)12)2-4(9)3-13-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMBHBZPMOJNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



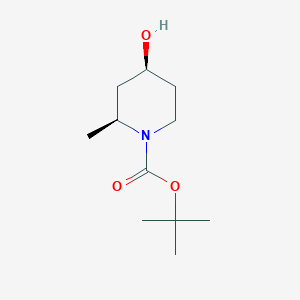
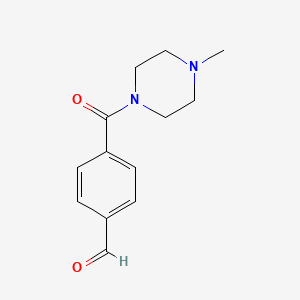
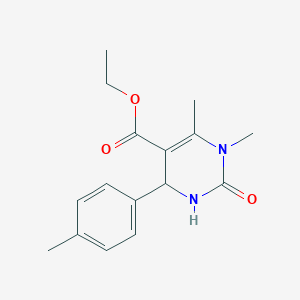
![3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1391368.png)

![3-[(Isopropylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1391372.png)
![2-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1391373.png)
![3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride](/img/structure/B1391374.png)
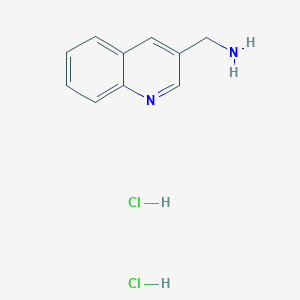
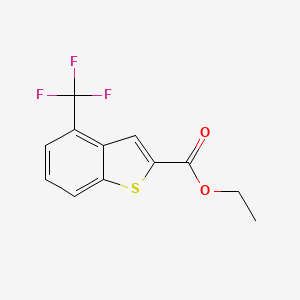
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1391378.png)
